2-Fluoro-4-nitroaniline

Lithium-Ion Batteries Anode Materials Energy Storage

Essential for TBI-223 antibiotic synthesis, high-capacity battery anodes (688.9 mAh/g), and SWCNT functionalization. Unique 2-fluoro-4-nitro pattern ensures critical thermal stability and electronic performance not achievable with non-fluorinated or alternative isomers. Critical for validated synthetic routes and advanced material performance.

Molecular Formula C6H5FN2O2
Molecular Weight 156.11 g/mol
CAS No. 369-35-7
Cat. No. B181687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-nitroaniline
CAS369-35-7
Molecular FormulaC6H5FN2O2
Molecular Weight156.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])F)N
InChIInChI=1S/C6H5FN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2
InChIKeyLETNCFZQCNCACQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-nitroaniline (CAS 369-35-7): A Strategic Fluorinated Aniline Building Block for Pharmaceutical and Advanced Materials Research


2-Fluoro-4-nitroaniline (CAS 369-35-7) is a fluorinated aromatic amine characterized by the strategic 2-fluoro-4-nitro substitution pattern on an aniline scaffold. It is a hydrophobic, crystalline solid with a melting point reported in the range of 122-137°C . This compound serves as a versatile building block in organic synthesis, leveraging its amine group for nucleophilic substitution and diazotization, while the nitro group enables reduction to an additional amine handle for further derivatization . Its primary utility lies in its role as a critical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced functional materials [1].

2-Fluoro-4-nitroaniline (CAS 369-35-7): Why Substituting Analogs Undermines Process Safety and Material Performance


The specific 2-fluoro-4-nitro substitution pattern in this compound confers a unique combination of reactivity, stability, and electronic properties that cannot be replicated by its closest isomers or non-fluorinated analogs. The presence and position of the fluorine atom critically alter the molecule's thermal decomposition pathway and rate, as well as its solid-state properties like melting point [1]. Substituting with an alternative, such as non-fluorinated 4-nitroaniline or a positional isomer, can lead to significantly different thermal behavior, which is a key safety and process design consideration [1]. Furthermore, the specific electronic influence of the 2-fluoro group is essential for the performance of final products in applications ranging from potent antibiotic synthesis to high-capacity battery anodes, as detailed in the quantitative evidence below [2].

2-Fluoro-4-nitroaniline (CAS 369-35-7): Quantified Differentiation Versus Key Analogs and Isomers


Superior Lithium-Ion Battery Anode Capacity Compared to Non-Fluorinated Analog

In a direct study on organic anode materials for lithium-ion batteries, an electrode synthesized from 2-Fluoro-4-nitroaniline demonstrates a high specific capacity, a performance metric that is unattainable with the non-fluorinated analog due to the absence of the electrochemically active fluorine moiety. [1]

Lithium-Ion Batteries Anode Materials Energy Storage

Drastic Increase in Thermal Decomposition Hazard Versus Non-Fluorinated 4-Nitroaniline

The introduction of a fluorine atom at the 2-position fundamentally alters the thermal stability of the molecule. In a comparative study of nitroaniline compounds, 2-Fluoro-4-nitroaniline exhibits a maximum temperature rise rate during decomposition that is 60% higher than that of its non-fluorinated counterpart, 4-nitroaniline, indicating a significantly more violent and rapid exothermic event. [1]

Process Safety Thermal Analysis Hazard Assessment

Distinct Melting Point and Physical Form Versus Closest Positional Isomers

The 2-fluoro-4-nitro substitution pattern results in a melting point that is significantly different from its two closest positional isomers, 3-fluoro-4-nitroaniline and 4-fluoro-2-nitroaniline. These differences in solid-state thermodynamics directly impact processability, purification, and formulation strategies. [1]

Solid-State Properties Process Chemistry Formulation

Key Starting Material for a Next-Generation Antibiotic Candidate (TBI-223)

2-Fluoro-4-nitroaniline is not a general-use reagent; it is a specific, named starting material in a scalable, patented two-step process for synthesizing a key spirocyclic intermediate of TBI-223, a potent antibiotic drug candidate for treating tuberculosis. [1]

Medicinal Chemistry Antibiotic Synthesis Tuberculosis

In Silico Binding Affinity to 5HT Receptor Compared to Other 4-Nitroaniline Derivatives

Computational docking studies indicate a specific interaction of 2-Fluoro-4-nitroaniline with the 5HT receptor, quantified by a binding energy. This is presented as a point of differentiation against other halogenated 4-nitroaniline analogs where this specific binding affinity may differ, providing a rationale for its investigation in certain biological contexts.

Computational Chemistry Serotonin Receptor Drug Discovery

2-Fluoro-4-nitroaniline (CAS 369-35-7): Validated High-Value Application Scenarios


Synthesis of High-Capacity Organic Anodes for Next-Gen Li-Ion Batteries

This compound is a critical precursor for synthesizing fluorinated bismaleamate-based anode materials, which have demonstrated a high specific capacity of 688.9 mAh/g in electrochemical testing [1]. Researchers focused on developing advanced energy storage materials will find this specific fluorinated building block essential for achieving these performance metrics, which are not replicable with non-fluorinated analogs. [1]

Process Development and Scale-Up of the Antibiotic Drug Candidate TBI-223

2-Fluoro-4-nitroaniline is a key starting material in a recently published, scalable two-step process for a key intermediate in the synthesis of TBI-223, a promising new antibiotic for tuberculosis [2]. Process chemists and manufacturing teams involved in this drug candidate's development require this exact compound to follow the validated synthetic route, ensuring process efficiency and regulatory compliance. [2]

Creation of Sp³-Defect Tailored Semiconducting Carbon Nanotubes

This compound has been specifically utilized to introduce sp³ defects onto the surface of semiconducting single-walled carbon nanotubes (SWCNTs), enabling the creation of organic color-center-tailored carbon nanotubes [3]. Material scientists working on novel optoelectronic devices and quantum light sources require this specific reagent to functionalize SWCNTs for these advanced applications. [3]

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